Cas no 611-79-0 (3-(3-aminobenzoyl)aniline)

3-(3-Aminobenzoyl)aniline is a bifunctional aromatic compound featuring both amine and benzoyl groups, making it a versatile intermediate in organic synthesis. Its molecular structure enables applications in pharmaceuticals, agrochemicals, and specialty polymers, particularly as a precursor for heterocyclic compounds and coupling reactions. The compound's dual functionality allows for selective modifications, facilitating the synthesis of complex molecules. High purity grades ensure consistent reactivity, while its stability under standard conditions supports handling in industrial processes. Researchers value 3-(3-aminobenzoyl)aniline for its role in developing dyes, ligands, and advanced materials, where precise functional group control is critical.
3-(3-aminobenzoyl)aniline structure
3-(3-aminobenzoyl)aniline structure
商品名:3-(3-aminobenzoyl)aniline
CAS番号:611-79-0
MF:C13H12N2O
メガワット:212.2472
MDL:MFCD00014774
CID:38862
PubChem ID:87568158

3-(3-aminobenzoyl)aniline 化学的及び物理的性質

名前と識別子

    • Bis(3-aminophenyl)methanone
    • 3,3'-Diaminobenzophenone
    • 3,3'-(Oxomethylene)bis(benzenamine)
    • 3,3'-Carbonylbisaniline
    • 3,3'-diamino-benzophenone
    • 3.3'-Diamino-benzophenon
    • 3-aminophenyl-3-aminophenylketone
    • bis(3-aminophenyl)-methanone
    • bis(3-azanylphenyl)methanone
    • Methanone,bis(3-aminophenyl)
    • Benzophenone,3,3'-diamino- (6CI,7CI,8CI)
    • DABP
    • NSC 113058
    • m,m'-Diaminobenzophenone
    • Methanone, bis(3-aminophenyl)-
    • 3-(3-aminobenzoyl)aniline
    • TUQQUUXMCKXGDI-UHFFFAOYSA-N
    • di3-aminophenyl ketone
    • NSC113058
    • PubChem3381
    • CBMicro_014188
    • 3,3'-diamino benzophenone
    • 3,3\\'-Diaminobenzophenone
    • Oprea1_824643
    • Bis(3-aminophenyl)methanone #
    • SMSF0004809
    • FT-0614039
    • NS00034590
    • BIM-0014348.P001
    • AKOS001589460
    • DTXSID40209994
    • AMY31831
    • BIS-(3-AMINO-PHENYL)-METHANONE
    • 3,3'-Diaminobenzophenone, >/=95%
    • 5224-16-8
    • W-105185
    • CHEMBL3741783
    • SCHEMBL125621
    • CB11020
    • AC-20505
    • D1682
    • AE-641/01976060
    • EINECS 210-281-3
    • 3,3 inverted exclamation mark -Diaminobenzophenone
    • CS-0156896
    • SY040612
    • 3,5-bis(methoxycarbonyl)benzenesulfonate; tetrabutylphosphonium
    • 3,3//'-Diaminobenzophenone
    • SB78940
    • MFCD00014774
    • A833078
    • SC5083
    • NSC-113058
    • AS-54690
    • 611-79-0
    • DTXCID90132485
    • 3,3'-diaminodiphenyl ketone
    • DB-021799
    • MDL: MFCD00014774
    • インチ: 1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2
    • InChIKey: TUQQUUXMCKXGDI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H])C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H]
    • BRN: 2837605

計算された属性

  • せいみつぶんしりょう: 212.09500
  • どういたいしつりょう: 212.094963
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 69.1
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.1128 (rough estimate)
  • ゆうかいてん: 149.0 to 156.0 deg-C
  • ふってん: 285°C 11mm
  • フラッシュポイント: 285°C/11mm
  • 屈折率: 1.6920 (estimate)
  • PSA: 69.11000
  • LogP: 3.24440

3-(3-aminobenzoyl)aniline セキュリティ情報

3-(3-aminobenzoyl)aniline 税関データ

  • 税関コード:2922399090
  • 税関データ:

    中国税関コード:

    2922399090

    概要:

    2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-(3-aminobenzoyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC2164-10G
3-(3-aminobenzoyl)aniline
611-79-0 95%
10g
¥ 950.00 2023-04-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D866477-5g
3,3'-Diaminobenzophenone
611-79-0 ≥95%
5g
¥1,319.00 2022-01-13
abcr
AB140757-5 g
3,3'-Diaminobenzophenone, 95%; .
611-79-0 95%
5 g
€250.30 2023-07-20
eNovation Chemicals LLC
D747788-5g
Bis(3-aminophenyl)methanone
611-79-0 95.0%
5g
$185 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D87400-200mg
Bis(3-aminophenyl)methanone
611-79-0 95%
200mg
¥68.0 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227536-5g
Bis(3-aminophenyl)methanone
611-79-0 95%
5g
¥ŃȀIJȀ 2023-07-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1682-5g
3-(3-aminobenzoyl)aniline
611-79-0 95.0%(GC&T)
5g
¥2990.0 2022-05-30
abcr
AB140757-1g
3,3'-Diaminobenzophenone, 95%; .
611-79-0 95%
1g
€117.60 2025-02-20
Aaron
AR003J1M-1g
Bis(3-aminophenyl)methanone
611-79-0 95%
1g
$36.00 2025-01-22
1PlusChem
1P003ITA-1g
Bis(3-aminophenyl)methanone
611-79-0 95%
1g
$27.00 2025-02-20

3-(3-aminobenzoyl)aniline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:611-79-0)3,3'-Diaminobenzophenone
注文番号:25880848
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:13
価格 ($):discuss personally

3-(3-aminobenzoyl)anilineに関する追加情報

Recent Advances in the Study of 3-(3-Aminobenzoyl)aniline (CAS: 611-79-0) and Its Applications in Chemical Biology and Pharmaceutical Research

3-(3-Aminobenzoyl)aniline (CAS: 611-79-0) is an important intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(3-aminobenzoyl)aniline as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers developed a series of derivatives showing improved selectivity and potency against BTK, with potential applications in autoimmune diseases and B-cell malignancies. The compound's amine and benzoyl functional groups were found to be crucial for target binding, as revealed by X-ray crystallography studies.

In the field of materials science, researchers have recently explored 3-(3-aminobenzoyl)aniline as a precursor for conductive polymers. A 2024 publication in Advanced Materials reported its successful incorporation into polyaniline-based composites, yielding materials with enhanced electrical conductivity and thermal stability. These findings suggest potential applications in biosensors and biomedical devices where both conductivity and biocompatibility are required.

Pharmacokinetic studies of 3-(3-aminobenzoyl)aniline derivatives have shown promising results in overcoming blood-brain barrier penetration challenges. A recent preclinical investigation demonstrated that certain fluorinated analogs of this compound exhibited significantly improved CNS bioavailability while maintaining target engagement, making them potential candidates for neurodegenerative disease therapeutics.

The compound's safety profile has also been a subject of recent investigation. Toxicological assessments published in Regulatory Toxicology and Pharmacology (2024) indicate that 3-(3-aminobenzoyl)aniline exhibits favorable in vitro and in vivo safety parameters at therapeutic concentrations, with no significant genotoxicity observed in standard assays. However, researchers note the need for further studies on long-term exposure effects.

Emerging applications in radiopharmaceuticals have been reported, where 3-(3-aminobenzoyl)aniline derivatives serve as chelating agents for diagnostic radionuclides. A recent proof-of-concept study demonstrated successful labeling with gallium-68 for PET imaging applications, opening new possibilities for molecular imaging probes in oncology.

Future research directions highlighted in recent reviews include the exploration of 3-(3-aminobenzoyl)aniline scaffolds in PROTAC (proteolysis targeting chimera) design and its potential as a fragment in DNA-encoded library technology. The compound's structural versatility and known pharmacophoric properties make it particularly attractive for these cutting-edge drug discovery approaches.

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